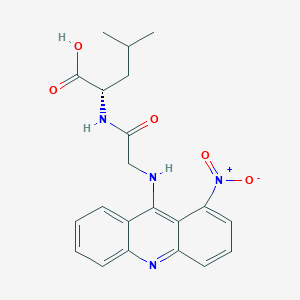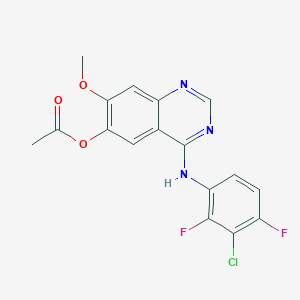
4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinazoline core, substituted with a 3-chloro-2,4-difluorophenyl group and a methoxy group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.
Substitution Reactions: Introduction of the 3-chloro-2,4-difluorophenyl group through nucleophilic substitution reactions.
Methoxylation: Introduction of the methoxy group using suitable reagents and conditions.
Acetylation: The final step involves acetylation to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, amine derivatives, and N-oxides, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol
- 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazoline
Uniqueness
4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is unique due to its specific substitution pattern and the presence of the acetate ester, which may confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C17H12ClF2N3O3 |
|---|---|
Poids moléculaire |
379.7 g/mol |
Nom IUPAC |
[4-(3-chloro-2,4-difluoroanilino)-7-methoxyquinazolin-6-yl] acetate |
InChI |
InChI=1S/C17H12ClF2N3O3/c1-8(24)26-14-5-9-12(6-13(14)25-2)21-7-22-17(9)23-11-4-3-10(19)15(18)16(11)20/h3-7H,1-2H3,(H,21,22,23) |
Clé InChI |
XANGSGMLPSIPMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C(=C(C=C3)F)Cl)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B12898023.png)
![3-(3-Fluoro-4-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898031.png)
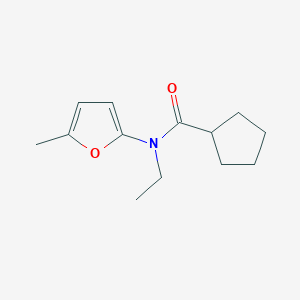

![2,2-Dimethyl-3-[3-(2-methyl-4-oxopentan-2-yl)-1,2-oxazol-5-yl]propanamide](/img/structure/B12898066.png)
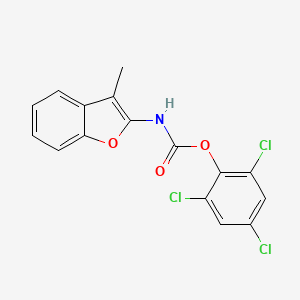
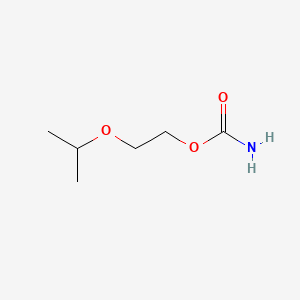
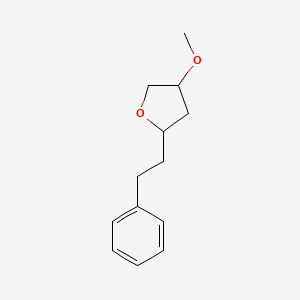
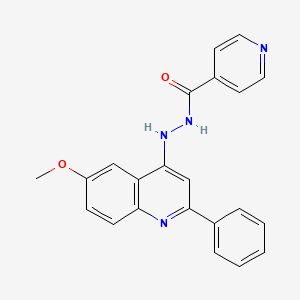
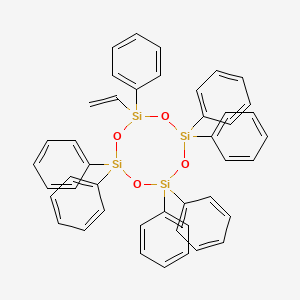
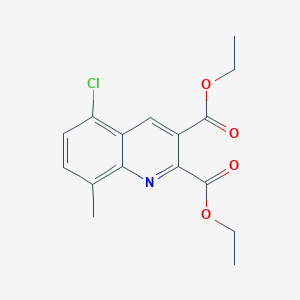

![4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12898104.png)
